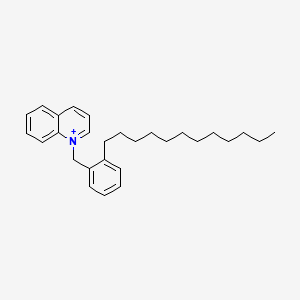

1-Dodecylbenzylquinoline

描述

Structure

3D Structure

属性

CAS 编号 |

68877-28-1 |

|---|---|

分子式 |

C28H38N+ |

分子量 |

388.6 g/mol |

IUPAC 名称 |

1-[(2-dodecylphenyl)methyl]quinolin-1-ium |

InChI |

InChI=1S/C28H38N/c1-2-3-4-5-6-7-8-9-10-11-17-25-18-12-13-20-27(25)24-29-23-16-21-26-19-14-15-22-28(26)29/h12-16,18-23H,2-11,17,24H2,1H3/q+1 |

InChI 键 |

CNLZTMKTPMBSIV-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCC1=CC=CC=C1C[N+]2=CC=CC3=CC=CC=C32 |

产品来源 |

United States |

Synthetic Methodologies for 1 Dodecylbenzylquinoline and Its Analogues

Established Synthetic Pathways for Quinoline (B57606) Frameworks

The quinoline scaffold is a cornerstone of many biologically active compounds, and numerous classical methods for its synthesis have been developed and refined over more than a century. mdpi.comresearchgate.net These named reactions remain fundamental in organic synthesis for their reliability and versatility. researchgate.netnih.gov

Key traditional methods for quinoline synthesis include:

Skraup Synthesis : This reaction involves the condensation of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.comslideshare.net The glycerol is first dehydrated to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. pharmaguideline.com

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. iipseries.orgacs.org This approach allows for the synthesis of a wider range of substituted quinolines. acs.org

Friedländer Synthesis : This pathway involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde). nih.goviipseries.org The reaction is typically catalyzed by an acid or a base and is known for its high efficiency in producing polysubstituted quinolines. iipseries.org

Combes Synthesis : In this acid-catalyzed reaction, an aniline is condensed with a 1,3-dicarbonyl compound. The resulting β-amino enone intermediate is then cyclized with heat to yield the quinoline derivative. pharmaguideline.comslideshare.net

Pfitzinger Synthesis : This method utilizes isatin and an α-methylene carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. nih.govpharmaguideline.com Subsequent decarboxylation can yield the desired substituted quinoline. pharmaguideline.com

Gould-Jacobs Reaction : This multi-step process begins with the reaction of an aniline with an ethoxymethylenemalonic ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to form a 4-hydroxyquinoline.

These established methods provide robust pathways to a diverse array of quinoline cores, which can then be further functionalized.

Table 1: Comparison of Established Quinoline Synthesis Pathways

| Synthesis Method | Key Reactants | Catalyst/Conditions | Typical Product |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄ | Unsubstituted or simple substituted quinolines |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Protic or Lewis Acids | 2- and/or 4-substituted quinolines |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base | Polysubstituted quinolines |

| Combes Synthesis | Aniline, 1,3-Dicarbonyl Compound | Acid, Heat | 2,4-Disubstituted quinolines |

| Pfitzinger Synthesis | Isatin, α-Methylene Carbonyl Compound | Base | Quinoline-4-carboxylic acids |

| Gould-Jacobs Reaction | Aniline, Ethoxymethylenemalonic ester | Heat | 4-Hydroxyquinolines |

Alkylation and Benzylation Strategies for 1-Dodecylbenzylquinoline Synthesis

Once the quinoline nucleus is formed, the synthesis of 1-dodecylbenzylquinolinium salts requires the sequential alkylation and benzylation of the nitrogen atom. As the quinoline nitrogen is a nucleophile, it readily reacts with electrophilic alkylating and benzylating agents.

The common strategy involves a two-step quaternization process:

First N-Alkylation/Benzylation : Quinoline is reacted with either a dodecyl halide (e.g., 1-bromododecane) or a benzyl (B1604629) halide (e.g., benzyl chloride) to form the mono-substituted quinolinium salt. This is a standard S(_N)2 reaction.

Second N-Alkylation/Benzylation : The resulting N-dodecylquinolinium or N-benzylquinolinium salt is then reacted with the second halide (benzyl halide or dodecyl halide, respectively) to yield the final 1-dodecylbenzylquinolinium product.

While direct C-H alkylation of quinolines, often at the C2 position, can be achieved using various catalysts, the synthesis of the target quaternary salt specifically involves functionalization at the nitrogen atom. nih.govnih.gov Metal-free methods for the C2–H functionalization of quinoline N-oxides have also been developed, but these are distinct from the N-alkylation required here. rsc.org Reductive alkylation processes are also common but typically lead to N-alkyl tetrahydroquinolines rather than the aromatic quinolinium salt. acs.orgorganic-chemistry.org

Modern Catalytic Approaches in Dodecylbenzylquinoline Formation

Modern synthetic chemistry has introduced a variety of catalytic systems to improve the efficiency and selectivity of reactions involving the quinoline scaffold. While many recent advancements focus on the C-H functionalization of the quinoline ring system, some principles can be adapted for N-functionalization. nih.gov

Transition-Metal Catalysis : Catalysts based on rhodium, palladium, iron, and copper have been extensively used for the alkylation of quinolines. nih.govnih.gov For instance, rhodium-catalyzed systems have been shown to effectively alkylate the C2 position of quinolines with alkenes. nih.gov Iron-catalyzed, visible-light-driven reactions can achieve hydroxyalkylation from carboxylic acids. mdpi.com While these methods target carbon atoms, the underlying principles of activating substrates can inform the development of catalysts for N-alkylation.

Photocatalysis : Visible-light-mediated aerobic dehydrogenation using catalysts like titanium dioxide offers an environmentally friendly method for synthesizing the quinoline core. organic-chemistry.org Photocatalysis has also been employed for C-H functionalization, such as the selective removal of an oxygen atom in a quinoline N-oxide. organic-chemistry.org

Metal-Free Catalysis : Organocatalysts, such as arylboronic acids, have been used to catalyze the reductive N-alkylation of quinolines to N-alkyl tetrahydroquinolines. acs.orgorganic-chemistry.org Although this produces a saturated ring, it demonstrates the potential for metal-free activation of the quinoline system. A KOtBu-mediated C2-benzylation of quinoline N-oxides with benzylboronates has also been developed, showcasing a transition-metal-free approach. researchgate.net

Table 2: Modern Catalytic Systems in Quinoline Functionalization

| Catalyst Type | Metal/Compound | Reaction Type | Position Functionalized |

| Transition Metal | Rhodium (Rh) | Alkylation with Alkenes | C2 |

| Transition Metal | Palladium (Pd) | Alkylation with Ethers | C2 (of N-oxide) |

| Transition Metal | Iron (Fe) | Hydroxyalkylation | C4 |

| Photocatalyst | Titanium Dioxide (TiO₂) | Quinoline Synthesis | N/A |

| Metal-Free | Arylboronic Acid | Reductive N-Alkylation | N (yields tetrahydroquinoline) |

| Metal-Free | Potassium tert-butoxide (KOtBu) | Benzylation of N-oxide | C2 |

Stereoselective Synthesis and Chiral Induction in Related Systems

While this compound is not inherently chiral, the principles of stereoselective synthesis are highly relevant for its analogues, where chirality can be introduced through several mechanisms.

Axial Chirality : In sterically hindered biaryl systems containing a quinoline moiety, rotation around the C-C single bond can be restricted, leading to atropisomers. The synthesis of such axially chiral quinolines is an active area of research, with applications in asymmetric catalysis. researchgate.net

Chiral Induction : The introduction of a chiral center can influence the stereochemical outcome of subsequent reactions. For example, attaching a chiral group to a quinoline-derived oligoamide can induce a preferred helical handedness (P or M) in the molecule's conformation. acs.org The extent of this chiral induction can be influenced by the nature of the chiral group. acs.org

Asymmetric Synthesis : Chiral reagents and catalysts can be used to synthesize enantiomerically enriched quinoline derivatives. For instance, new chiral reagents based on L-valine and quinoline have been synthesized and used to separate racemic mixtures by forming diastereomers that can be separated via chromatography. asianpubs.orgresearchgate.net

The development of stereoselective methods is crucial for the pharmaceutical applications of quinoline derivatives, where a specific stereoisomer often exhibits the desired biological activity.

Green Chemistry Principles in the Development of Dodecylbenzylquinoline Syntheses

The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, using less hazardous materials, and improving energy efficiency. benthamdirect.com These principles are increasingly being applied to the synthesis of quinolines. researchgate.net

Green Solvents : A significant shift involves replacing hazardous organic solvents with greener alternatives. Water and ethanol are increasingly used as solvents for quinoline synthesis, often in conjunction with catalysts that function in aqueous media. researchgate.netnih.gov

Catalyst-Free and Solvent-Free Conditions : Some modern protocols have eliminated the need for both solvents and catalysts. Mechanochemical synthesis, where reactants are mixed in a mortar and pestle or a ball mill, represents an environmentally benign, solvent-free approach for creating quinoline derivatives. researchgate.net

Nanocatalysts : The use of nanocatalysts offers several advantages, including high catalytic activity, low catalyst loading, and the ability to be recovered and reused multiple times, which reduces waste. nih.govacs.org Catalysts like Fe₃O₄ nanoparticles supported on cellulose have been used for quinoline synthesis in water. nih.gov

Microwave-Assisted Synthesis : Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netbenthamdirect.com This technique has been successfully applied to various quinoline syntheses, often in combination with green solvents or catalysts. researchgate.net

Multicomponent Reactions (MCRs) : MCRs involve combining three or more starting materials in a single step to form a complex product. rsc.org This approach improves atom economy and process efficiency by reducing the number of synthetic steps and purification procedures required. rsc.org

By integrating these green chemistry approaches, the synthesis of quinolines and their derivatives can be made more sustainable and economical. benthamdirect.com

Advanced Spectroscopic Analysis and Structural Elucidation of 1 Dodecylbenzylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Architecture

NMR spectroscopy is the cornerstone for determining the precise three-dimensional structure of organic molecules in solution. For the 1-dodecyl-1-benzylquinolinium cation, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be required to unambiguously assign all proton and carbon signals and confirm the connectivity between the quinoline (B57606), benzyl (B1604629), and dodecyl moieties.

The predicted ¹H and ¹³C NMR chemical shifts are based on the constituent parts of the molecule. The positive charge on the quinolinium nitrogen atom significantly deshields adjacent protons and carbons, causing their signals to appear at a lower field (higher ppm) compared to neutral quinoline. tsijournals.com

Predicted ¹H NMR Chemical Shifts (ppm)

| Protons | Predicted Shift (ppm) | Multiplicity |

|---|---|---|

| Quinolinium (aromatic) | 8.0 - 9.5 | m |

| Benzyl (aromatic) | 7.3 - 7.6 | m |

| Benzyl (-CH₂-) | ~5.8 | s |

| N-CH₂ (dodecyl) | ~4.8 | t |

| -(CH₂)₁₀- (dodecyl) | 1.2 - 1.5 | m |

| -CH₃ (dodecyl) | ~0.85 | t |

Predicted in CDCl₃. Shifts are estimates and can vary based on solvent and concentration.

Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbons | Predicted Shift (ppm) |

|---|---|

| Quinolinium (aromatic) | 120 - 150 |

| Benzyl (aromatic) | 125 - 135 |

| Benzyl (-CH₂-) | ~65 |

| N-CH₂ (dodecyl) | ~60 |

| -(CH₂)₁₀- (dodecyl) | 22 - 32 |

| -CH₃ (dodecyl) | ~14 |

Predicted in CDCl₃. Shifts are estimates.

While 1D NMR provides initial data, 2D NMR techniques are essential for assembling the molecular puzzle.

2D-COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov For 1-dodecyl-1-benzylquinolinium, COSY would be expected to show correlations between adjacent protons on the quinolinium ring system and on the phenyl ring of the benzyl group. It would also show correlations along the dodecyl chain, for instance, between the terminal -CH₃ protons and the adjacent -CH₂- protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons, providing definitive C-H bond information. youtube.comresearchgate.net Each cross-peak in the HSQC spectrum would link a specific proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, allowing for the confident assignment of all protonated carbons.

A cross-peak between the benzylic methylene (B1212753) protons (~5.8 ppm) and the carbons of the quinolinium ring, confirming the N-benzyl linkage.

Correlations between the N-CH₂ protons of the dodecyl chain (~4.8 ppm) and the quinolinium carbons, confirming the N-dodecyl linkage.

Correlations from the aromatic protons to various carbons within their respective ring systems, confirming their assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons, which is invaluable for understanding the molecule's preferred conformation. researchgate.net In a NOESY spectrum, cross-peaks would be expected between the benzylic methylene protons and the protons at the 2- and 8-positions of the quinolinium ring, providing insight into the spatial arrangement of the benzyl group relative to the quinoline plane.

Solid-State NMR (ssNMR) provides information about the structure, packing, and dynamics of molecules in their solid, crystalline, or amorphous forms. For 1-dodecyl-1-benzylquinolinium, ssNMR could reveal details about the conformation of the dodecyl chain and the relative orientation of the aromatic rings in the crystal lattice. Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions result in significantly broader spectral lines. Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and improve resolution.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis for Molecular Mass and Composition

HRMS is a powerful technique for determining the precise molecular mass of a compound, which allows for the calculation of its elemental formula. nih.gov For the 1-dodecyl-1-benzylquinolinium cation (C₂₈H₃₈N⁺), the theoretical exact mass can be calculated.

Predicted HRMS Data

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₂₈H₃₈N⁺ | 388.3004 |

M represents the cationic molecule.

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (the precursor ion), subjecting it to fragmentation, and then analyzing the resulting product ions. nih.govmiamioh.edu This fragmentation pattern provides a fingerprint that can confirm the molecular structure. For the 1-dodecyl-1-benzylquinolinium ion, fragmentation would likely occur at the weakest bonds, which are the C-N bonds connecting the quaternary nitrogen to its substituents.

Predicted Major Fragmentation Pathways in MS/MS

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 388.3 | Loss of benzyl radical | 297.3 | C₇H₇• (91) |

| 388.3 | Benzylic cleavage | 91.1 | C₂₁H₃₁N (297) |

| 388.3 | Loss of dodecyl radical | 218.1 | C₁₂H₂₅• (169) |

The most characteristic fragment would be the tropylium (B1234903) ion at m/z 91, a hallmark of compounds containing a benzyl group. nih.gov The presence of this ion, along with fragments corresponding to the loss of the dodecyl chain, would strongly support the proposed structure.

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectrum provides information about the functional groups present in the compound.

Predicted Key Vibrational Frequencies (FTIR/Raman)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Quinoline, Benzyl) |

| 2955 - 2920 | C-H Asymmetric Stretch | Aliphatic (-CH₃, -CH₂) |

| 2870 - 2850 | C-H Symmetric Stretch | Aliphatic (-CH₃, -CH₂) |

| 1620 - 1580 | C=C Stretch | Aromatic Rings |

| 1520 - 1480 | C=C / C=N Stretch | Aromatic Rings |

| ~1465 | C-H Bend (Scissoring) | Aliphatic (-CH₂) |

The FTIR spectrum of 1-dodecyl-1-benzylquinolinium would be dominated by strong absorptions in the 2850-2960 cm⁻¹ region due to the numerous C-H bonds of the long dodecyl chain. The region between 1450 and 1620 cm⁻¹ would show a series of sharp peaks characteristic of the quinolinium and benzyl aromatic systems.

Following a comprehensive search for scientific literature and data, it has been determined that specific experimental data for the compound “1-Dodecylbenzylquinoline” across the requested advanced spectroscopic and crystallographic techniques is not available in the public domain. Detailed research findings, data tables, and specific spectral analyses for Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy (including SERS), Electronic Spectroscopy (UV-Vis, Fluorescence, Luminescence), and X-ray Diffraction (including SCXRD) for this particular compound could not be located.

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content for each specified section and subsection as requested in the article outline. The creation of an article with detailed research findings and data tables is contingent on the existence and accessibility of such primary research data.

X-ray Diffraction and X-ray Spectroscopic Techniques for Crystalline and Electronic Structure

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a critical, non-destructive analytical technique used to investigate the solid-state properties of crystalline materials. nih.gov Its primary application in the context of a complex organic molecule like this compound is the identification and characterization of polymorphs—different crystalline forms of the same compound. bohrium.comspringernature.com Different polymorphs, despite being chemically identical, can exhibit significant variations in physical properties such as solubility, melting point, stability, and bioavailability, making their control crucial in industries like pharmaceuticals. ansto.gov.au

The fundamental principle of PXRD involves directing a beam of X-rays onto a powdered sample of the material. The X-rays are diffracted by the crystalline lattice planes of the substance at specific angles, creating a unique diffraction pattern. nih.gov This pattern serves as a distinct "fingerprint" for a specific crystalline structure.

In a hypothetical polymorphism screen of this compound, the compound would be crystallized under various conditions (e.g., different solvents, temperatures, and cooling rates) to induce the formation of potential polymorphic forms. Each resulting solid form would be analyzed by PXRD. A comparison of the diffraction patterns would reveal whether different crystal forms have been isolated. The presence of distinct peaks (in terms of angle, 2θ) and relative intensities in the diffractograms would confirm the existence of multiple polymorphs.

Illustrative Research Findings:

A comprehensive polymorphism study of this compound might yield several crystalline forms. For the purpose of illustration, let's consider two hypothetical polymorphs, designated as Form A and Form B. The PXRD analysis would produce distinct patterns for each.

The table below presents a hypothetical set of characteristic 2θ peaks that would allow for the unambiguous identification of Form A and Form B. In a real-world scenario, these peaks would be the most intense and well-resolved, serving as diagnostic markers for each polymorph.

Table 1: Hypothetical Characteristic PXRD Peaks for this compound Polymorphs

| Form | Characteristic Diffraction Peaks (2θ) [±0.2°] |

|---|---|

| Form A | 8.5°, 11.2°, 15.8°, 20.1°, 24.5° |

| Form B | 9.1°, 12.5°, 16.3°, 18.8°, 25.0° |

The differences in peak positions indicate variations in the unit cell dimensions and molecular packing between Form A and Form B. Such structural differences, arising from distinct arrangements of the this compound molecules in the crystal lattice, would be responsible for their differing physicochemical properties. Further analysis, potentially combined with thermal methods like Differential Scanning Calorimetry (DSC), could establish the thermodynamic relationship between these forms (e.g., monotropic or enantiotropic).

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) for Electronic States

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful, element-specific techniques for probing the electronic structure of materials. bohrium.comnih.gov They provide detailed information on the oxidation state, coordination environment, and the nature of occupied and unoccupied electronic orbitals of a selected atom within a molecule. nih.govresearchgate.net For this compound, these techniques would typically target the nitrogen K-edge to investigate the electronic environment of the quinoline core.

X-ray Absorption Spectroscopy (XAS)

XAS measures the absorption of X-rays as a function of energy. When the incident X-ray energy matches the binding energy of a core electron (e.g., the 1s electron of nitrogen), the electron is excited to an unoccupied state, causing a sharp increase in absorption known as an absorption edge. nih.govuu.nl The region near the edge, known as X-ray Absorption Near-Edge Structure (XANES), is particularly sensitive to the formal oxidation state and local geometry of the absorbing atom. xrayabsorption.orglibretexts.org

For this compound, the nitrogen K-edge XANES spectrum would reveal information about the unoccupied molecular orbitals with p-character. The precise energy and shape of the pre-edge and edge features are influenced by the hybridization of nitrogen's orbitals and its bonding with neighboring carbon atoms in the quinoline ring. For instance, changes in the electronic structure due to protonation or coordination to a metal ion would be readily observable as shifts in the absorption edge energy.

X-ray Emission Spectroscopy (XES)

XES is a complementary technique that provides information about the occupied electronic states. bohrium.com In a typical XES experiment, a core electron is ejected (often by an incident X-ray beam), creating a core hole. This unstable state relaxes when an electron from a higher-energy orbital fills the hole, emitting an X-ray photon in the process. lbl.gov The energy of this emitted photon is the difference between the two electronic levels involved. Valence-to-core (V2C) XES, where a valence electron fills the core hole, is especially informative as it maps the partial density of occupied valence orbitals around the absorbing atom. researchgate.net

Illustrative Research Findings:

A combined XAS and XES study would provide a comprehensive picture of the electronic states of the nitrogen atom in this compound. The table below illustrates the type of data that could be obtained and its interpretation.

Table 2: Hypothetical XAS and XES Data for the Nitrogen K-edge in this compound

| Technique | Spectral Feature | Hypothetical Energy (eV) | Interpretation |

|---|---|---|---|

| XAS (XANES) | Absorption Edge (1s → LUMO) | ~400.5 | Probes the energy of the lowest unoccupied molecular orbitals (LUMO) with N 2p character. The energy is characteristic of the sp² hybridized nitrogen in the quinoline ring. |

| XAS (XANES) | Resonance Peak (1s → σ*) | ~409.0 | Corresponds to transitions into antibonding σ* orbitals associated with the N-C bonds within the aromatic system. |

| XES (V2C) | Main Emission Peak | ~394.2 | Maps the highest occupied molecular orbitals (HOMO) with significant N 2p character, primarily representing the nitrogen lone pair and π-bonding orbitals. |

| XES (V2C) | Lower Energy Shoulder | ~391.8 | Represents deeper-lying occupied molecular orbitals, likely corresponding to N-C σ-bonding orbitals. |

This combined analysis allows for the experimental determination of the energy gap between the occupied and unoccupied orbitals localized on the nitrogen atom, providing fundamental insights into the molecule's reactivity, charge distribution, and spectroscopic properties.

Computational Chemistry and Theoretical Investigations of 1 Dodecylbenzylquinoline

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

While quantum chemical methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. kazanmedjournal.ru For a molecule like 1-dodecylbenzylquinoline, with its long, flexible dodecyl tail, MD is essential for exploring its vast conformational landscape and its interactions with its environment, such as in a solvent or near a surface. bohrium.comnih.gov

The behavior of this compound, which has surfactant-like properties, is highly dependent on its environment. MD simulations can model this using solvation models.

Explicit Solvation: In this model, the solute (this compound) is placed in a simulation box filled with a large number of individual solvent molecules (e.g., water). This approach is computationally intensive but provides the most detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding and the formation of hydration shells around the quinoline (B57606) headgroup.

Implicit Solvation: Here, the solvent is represented as a continuous medium with properties like a dielectric constant. This method is less computationally demanding and is effective for capturing the general energetic effects of the solvent on the solute's conformation and stability, though it sacrifices the detailed view of direct molecular interactions.

A standard MD simulation might see the flexible dodecyl chain of this compound trapped in a single, low-energy conformation for the entire simulation time. To overcome these energy barriers and explore the full range of possible shapes and transitions, enhanced sampling techniques are necessary.

Methods like Metadynamics or Umbrella Sampling would be applied to encourage the system to explore less favorable conformations. These techniques add a bias to the simulation that pushes it out of energy minima, allowing for a more complete mapping of the conformational energy landscape. This is crucial for understanding processes like micelle formation, folding of the alkyl chain, or its interaction with a surface.

Mechanistic Studies of Reactions via Theoretical Transition State Analysis

Theoretical transition state analysis is a powerful computational tool used to elucidate the mechanisms of chemical reactions at a molecular level. This approach, typically employing quantum mechanics methods like Density Functional Theory (DFT), allows researchers to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which is a critical factor governing the reaction rate.

For the quinoline scaffold, theoretical studies have been instrumental in understanding various synthetic transformations. For instance, the mechanism of the hydrogenative oxidation of quinoline has been investigated using DFT calculations. jbclinpharm.org These studies propose a stepwise reaction pathway and calculate the relative free energies of intermediates and transition states, providing a detailed picture of the reaction progress. jbclinpharm.org By analyzing the geometry of the transition state, researchers can understand the key bond-forming and bond-breaking events that control the reaction's outcome.

Computational studies have also been used to propose mechanisms for metal-catalyzed functionalization of the quinoline ring. For example, the mechanism for the Fe-catalyzed C-2 alkenylation of quinoline N-oxides is believed to involve initial coordination of the metal catalyst, followed by a C-H activation step. nih.gov Similarly, DFT calculations have been used to investigate the catalytic cycle of Rhodium-catalyzed C-H bond activation for the synthesis of quinoline carboxylates. These theoretical models are crucial for optimizing reaction conditions and for the rational design of new catalysts with improved efficiency and selectivity.

A hypothetical reaction pathway analysis for a reaction involving a quinoline derivative is detailed in the table below, illustrating the type of data generated from such studies.

| Reaction Step | Structure Type | Relative Free Energy (kcal/mol) | Key Geometric Features |

| Reactants + Catalyst | Ground State | 0.0 | Separated molecules |

| Initial Coordination Complex | Intermediate | -5.2 | Catalyst bound to the nitrogen of the quinoline ring |

| C-H Activation Transition State | Transition State | +21.5 | Elongated C-H bond, formation of metal-carbon bond |

| Metallacyclic Intermediate | Intermediate | -10.8 | Formation of a new ring involving the metal catalyst |

| Reductive Elimination TS | Transition State | +15.7 | Formation of the new C-C bond, breaking of M-C bonds |

| Products + Catalyst | Ground State | -25.0 | Final product released from the catalyst |

Note: The data in this table is illustrative and represents typical values obtained in mechanistic studies of quinoline derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs. nih.gov

The development of a QSAR model involves several key steps:

Data Set Preparation : A series of quinoline derivatives with experimentally determined biological activities (e.g., inhibitory concentrations like IC₅₀) is collected.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric or electrostatic fields). mdpi.com

Model Building : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., k-Nearest Neighbors, Gradient Boosting), are used to build a model correlating the descriptors with the biological activity. mdpi.commdpi.com

Validation : The model's predictive power is rigorously assessed using internal validation (e.g., cross-validation) and external validation (using a set of molecules not included in the model training). nih.govnih.gov

Numerous QSAR studies have been successfully performed on various classes of quinoline derivatives to model their activities as anticancer, antimalarial, and antibacterial agents. mdpi.comresearchgate.netresearchgate.net For example, a QSAR study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors used machine learning methods to develop predictive models, identifying key molecular features responsible for their activity. mdpi.com Another study on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis found that van der Waals volume, electron density, and electronegativity were pivotal for the anti-TB activity. nih.gov

The statistical quality of a QSAR model is judged by several parameters, as shown in the example table below.

| Parameter | Symbol | Value | Significance |

| Coefficient of Determination (Training) | R² | 0.913 | Indicates a strong correlation between predicted and observed values for the training set. |

| Cross-validated Correlation Coefficient | Q² (or q²) | 0.625 | Measures the internal predictive ability of the model; a value > 0.5 is considered good. |

| Coefficient of Determination (Test Set) | R²_pred | 0.875 | Measures the model's ability to predict the activity of an external set of compounds. |

| Standard Error of Estimate | SEE | 0.03 | Represents the deviation of the predicted values from the observed values. |

Note: The data in this table is derived from a 3D-QSAR study on quinoline derivatives and serves as an example of typical model validation statistics. nih.gov

In Silico Prediction of Spectroscopic Parameters

In silico methods, particularly those based on quantum chemistry, are widely used to predict various spectroscopic parameters of molecules. These predictions are crucial for structure elucidation, aiding in the interpretation of experimental spectra and confirming the identity of newly synthesized compounds. DFT is the most common method for these calculations.

For quinoline derivatives, theoretical calculations have been used to predict a range of spectroscopic data:

NMR Spectroscopy : DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can obtain theoretical chemical shifts that typically show excellent correlation with experimental values. This is particularly useful for assigning complex spectra and resolving structural ambiguities.

Vibrational Spectroscopy (IR) : The calculation of vibrational frequencies through DFT provides a theoretical infrared spectrum. This computed spectrum can be compared with the experimental one to assign specific vibrational modes to observed absorption bands.

Electronic Spectroscopy (UV-Vis) : Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This helps in understanding the electronic structure and chromophores within the molecule.

Studies on novel quinoline-thiosemicarbazide derivatives have demonstrated the use of DFT to optimize molecular structures and calculate spectroscopic data, which were then compared with experimental ¹H NMR, ¹³C NMR, ¹⁵N NMR, and IR spectra for structural characterization. Similarly, the electronic structure of quinoline and its substituted derivatives has been investigated by comparing theoretical calculations with valence and core level photoemission spectroscopy data, showing good agreement. mdpi.com

The table below provides an illustrative comparison between experimentally measured and DFT-calculated spectroscopic data for a representative quinoline derivative.

| Spectroscopic Parameter | Atom/Group | Experimental Value | Calculated Value |

| ¹H NMR Chemical Shift (ppm) | H at C2 of Quinoline | 8.91 | 8.85 |

| ¹H NMR Chemical Shift (ppm) | H at C4 of Quinoline | 7.45 | 7.40 |

| ¹³C NMR Chemical Shift (ppm) | C=S (Thiocarbonyl) | 180.1 | 179.5 |

| ¹³C NMR Chemical Shift (ppm) | C2 of Quinoline | 150.2 | 149.8 |

| IR Frequency (cm⁻¹) | SO₂ stretch (asym) | 1345 | 1350 |

| IR Frequency (cm⁻¹) | SO₂ stretch (sym) | 1165 | 1170 |

Note: The data is a representative example based on findings for quinoline-thiosemicarbazide derivatives to illustrate the accuracy of in silico predictions.

Reaction Mechanisms and Chemical Transformations of 1 Dodecylbenzylquinoline

Mechanistic Elucidation of Synthetic Reactions Involving the Quinoline (B57606) Core

The synthesis and subsequent reactions of the quinoline core in N-alkylated compounds like 1-Dodecylbenzylquinoline are well-defined by classical heterocyclic chemistry principles.

The quinoline nucleus exhibits a dual reactivity towards aromatic substitution. The electron-withdrawing nature of the nitrogen atom deactivates the entire ring system towards electrophilic attack compared to benzene (B151609), but reactions can still occur under forcing conditions. researchgate.netimperial.ac.uk Conversely, the pyridine (B92270) part of the molecule is activated for nucleophilic attack.

Electrophilic Aromatic Substitution (EAS): In quinoline, electrophilic substitution preferentially occurs on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. researchgate.netquimicaorganica.org The substitution takes place primarily at the C5 and C8 positions. researchgate.netquimicaorganica.org For a pre-formed quinolinium salt like this compound, the powerful deactivating effect of the positively charged nitrogen atom makes electrophilic substitution even more difficult. If forced, the reaction would still be directed to the 5- and 8-positions of the benzenoid ring.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. researchgate.netgcwgandhinagar.comslideshare.net The positive charge on the nitrogen in a quinolinium salt greatly facilitates this process, making these compounds excellent substrates for NAS. Nucleophiles such as hydroxide, alkoxides, and amines can readily add to the ring, often leading to dearomatization or substitution products. For instance, N-alkylquinolinium salts undergo regioselective dearomatization at the C-2 or C-4 position in reactions like the Morita-Baylis-Hillman reaction. researchgate.netresearchgate.net

| Reaction Type | Position(s) of Attack | Governing Factor | Typical Reagents |

|---|---|---|---|

| Electrophilic Aromatic Substitution | 5 and 8 | Reaction on the more electron-rich benzenoid ring. quimicaorganica.org | HNO₃/H₂SO₄ (Nitration), Br₂/H₂SO₄ (Halogenation) iust.ac.ir |

| Nucleophilic Aromatic Substitution | 2 and 4 | Attack on the electron-deficient pyridinium (B92312) ring. slideshare.net | KNH₂ (Chichibabin reaction), RLi, Grignard reagents iust.ac.ir |

Oxidation: The quinoline ring is generally resistant to oxidation. pharmaguideline.com However, under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄), the benzene ring is preferentially cleaved, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). researchgate.netgcwgandhinagar.com The pyridine ring remains intact due to its lower electron density.

Reduction: The reduction of the quinolinium core can be controlled to selectively hydrogenate either the pyridine or the benzene ring. iust.ac.ir

Heterocyclic Ring Reduction: Catalytic hydrogenation (e.g., H₂/Pt) or reduction with agents like tin and hydrochloric acid typically reduces the pyridine portion to yield a 1,2,3,4-tetrahydroquinoline (B108954) derivative. pharmaguideline.comvedantu.com For a quinolinium salt, this process would neutralize the positive charge and result in an N-substituted tetrahydroquinoline.

Benzenoid Ring Reduction: Selective reduction of the benzene ring is less common but can be achieved under specific conditions, such as using lithium in liquid ammonia (B1221849) (Birch reduction). pharmaguideline.com

While the quinoline ring itself is quite stable, its derivatives can undergo rearrangement reactions. N-substituted quinolinium salts can form ylides upon deprotonation of an adjacent group, which can then participate in rearrangements. A notable reaction is the 1,3-dipolar cycloaddition of quinolinium ylides, which can lead to the formation of dimer derivatives and other complex heterocyclic systems. researchgate.netonepetro.org For example, benzyl (B1604629) quinolinium chloride (BQC) can form a highly effective dimer derivative through a 1,3-dipolar cycloaddition reaction, which involves the formation and rearrangement of an intermediate ylide. onepetro.org

Kinetics and Thermodynamics of this compound Reactions

The study of reaction rates and equilibria provides insight into the stability and reactivity of quinoline derivatives. The balance between kinetic and thermodynamic control is often crucial in determining the final product distribution in substitution reactions.

A classic example in quinoline chemistry is sulfonation. The reaction of quinoline with sulfuric acid at lower temperatures yields quinoline-8-sulfonic acid as the main product (kinetic control). youtube.com However, if this product is heated to a higher temperature (e.g., 300°C), it rearranges to the more stable quinoline-6-sulfonic acid, which is the thermodynamically favored product. researchgate.netyoutube.com This is attributed to the steric interaction between the sulfonic acid group at the C8 position and the nitrogen atom at the C1 position, which destabilizes the kinetic product. youtube.com

Thermochemical studies on quinoline derivatives help quantify their stability. The enthalpy of phase transitions, such as evaporation or sublimation, is a key parameter. For instance, the Gibbs energy of phase transition from a liquid or crystalline state to a gas phase has been determined for various substituted quinolines, providing data on their relative stability. longdom.org

| Compound | Thermodynamic Parameter | Value (kJ·mol⁻¹) | Significance |

|---|---|---|---|

| 2-Methylquinoline | Evaporation Enthalpy (ΔlgHm°) | 56.3 ± 1.2 | Energy required for vaporization. longdom.org |

| 2-Chloroquinoline | Evaporation Enthalpy (ΔlgHm°) | 62.5 ± 1.1 | Reflects intermolecular forces. longdom.org |

| 2-Phenylquinoline | Sublimation Enthalpy (ΔcrgHm°) | 104.7 ± 1.1 | Energy to convert solid to gas. longdom.org |

| 2-Phenylquinoline | Gibbs Energy of Phase Transition (Δcr,lgGm°) | 44.3 ± 0.04 | Indicates spontaneity of phase change. longdom.org |

Photochemical and Photophysical Reaction Mechanisms

Quinoline and its derivatives, including quinolinium salts, possess interesting photochemical and photophysical properties due to their extended π-conjugated system. mdpi.com They typically exhibit strong absorption in the UV region corresponding to π-π* transitions. scielo.br

Upon absorption of light, the molecule is promoted to an excited singlet state, from which it can relax through several pathways:

Fluorescence: Radiative decay from the lowest excited singlet state (S₁) back to the ground state (S₀). The fluorescence properties are sensitive to substituents and the solvent environment. scielo.br

Intersystem Crossing (ISC): Transition from the excited singlet state to a triplet state (T₁).

Phosphorescence: Radiative decay from the triplet state to the ground state, which is a slower process.

Photochemical Reactions: The excited state molecule can undergo chemical transformations. For quinolinium salts, this can include cycloaddition reactions, electron transfer processes, or fragmentation. mdpi.com

Quinolinium-based fluorophores are known for their high fluorescence quantum yields, long fluorescence lifetimes, and excellent photostability, making them suitable for applications like fluorescent probes. nih.gov The photophysical properties, such as absorption and emission maxima, are influenced by the electronic nature of substituents on the quinoline ring.

| Compound Type | Absorption Max (λabs) | Emission Max (λem) | Fluorescence Lifetime (τ) | Quantum Yield (Φ) |

|---|---|---|---|---|

| Substituted Quinolines scielo.br | ~230-320 nm (π-π), ~320-450 nm (n-π) | ~400 nm | - | - |

| 1-Methyl-7-amino-quinolinium nih.gov | - | - | 12–13 ns | 0.7–0.8 |

Unimolecular and Bimolecular Reaction Dynamics

The reactions of this compound can be classified by their molecularity—the number of molecules that come together to react in an elementary step.

Unimolecular Reactions: These reactions involve a single molecule rearranging or decomposing. youtube.comyoutube.com For a complex molecule like this compound, potential unimolecular reactions could include thermal decomposition, involving the cleavage of the N-dodecyl or N-benzyl bonds, or intramolecular rearrangements, although these are generally less common than bimolecular pathways.

Bimolecular Reactions: These reactions involve the collision of two molecules and are the most common type for quinolinium salts. youtube.comyoutube.com The positively charged quinolinium ring acts as an electrophile, readily reacting with a wide range of nucleophiles.

Nucleophilic Addition: As discussed, nucleophiles add to the C2 or C4 positions. The Morita-Baylis-Hillman reaction is a prime example, where an activated alkene adds to the N-alkylquinolinium salt, which acts as the electrophile. researchgate.net

Cycloaddition Reactions: Quinolinium salts can act as dipolarophiles or generate ylides that participate in [3+2] cycloadditions with various alkenes and alkynes to form complex fused heterocyclic systems. researchgate.net

Cascade Reactions: N-alkylquinolinium salts can initiate enantioselective cascade reactions, involving multiple bond-forming events in a single operation, to construct complex polyheterocycles. nih.gov These processes often begin with a bimolecular dearomatizing addition, followed by intramolecular steps.

Coordination Chemistry of 1 Dodecylbenzylquinoline As a Ligand

Synthesis and Characterization of Metal-1-Dodecylbenzylquinoline Complexes

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, form a vast array of coordination complexes with quinoline-based ligands. nih.gov The synthesis of transition metal-1-Dodecylbenzylquinoline complexes would likely proceed by reacting a salt of the desired metal (e.g., chlorides, nitrates, acetates of copper, nickel, cobalt, palladium, etc.) with the ligand in a solvent like ethanol, methanol, or acetonitrile (B52724). nih.govuobaghdad.edu.iq The resulting complexes can be characterized by:

Infrared (IR) Spectroscopy: To confirm the coordination of the quinoline (B57606) nitrogen to the metal, a shift in the C=N stretching vibration frequency is typically observed.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry and the nature of the metal-ligand bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structure of the complex in solution. Coordination to a metal center typically causes a downfield shift in the signals of the protons and carbons near the nitrogen atom.

Main Group Metal Complexes

Main group metals also form stable complexes with N-heterocyclic ligands like quinoline. The synthesis of main group metal-1-Dodecylbenzylquinoline complexes would follow similar procedures to those for transition metals, using salts of metals like zinc, aluminum, or tin. The characterization techniques would also be similar, with a focus on NMR spectroscopy to probe the coordination environment in solution. The bulky nature of the 1-Dodecylbenzylquinoline ligand could be particularly effective in stabilizing monomeric complexes of main group metals, which might otherwise tend to form polymeric structures.

Metal-Ligand Binding Modes and Stoichiometry

The primary binding mode for this compound is expected to be monodentate, with the nitrogen atom of the quinoline ring coordinating to the metal center. The stoichiometry of the resulting complexes will depend on several factors, including the size and charge of the metal ion, the steric bulk of the ligand, and the reaction conditions. nih.gov

For a given metal ion, the number of this compound ligands that can coordinate is limited by steric hindrance. It is conceivable that complexes with stoichiometries of [M(L)Cl₂], [M(L)₂(NO₃)₂], or M(L)₄₂ could be formed, where 'L' represents the this compound ligand. Job's plot analysis from UV-Vis titration experiments can be a useful tool to determine the stoichiometry of the dominant complex in solution. acs.org In some cases, particularly with smaller metal ions, steric clashes between the bulky ligands might lead to lower coordination numbers or distorted geometries.

Structural and Electronic Properties of Coordination Compounds

The structural and electronic properties of metal-1-Dodecylbenzylquinoline complexes are intrinsically linked to the nature of the metal ion and the coordination environment imposed by the ligand.

Structural Properties: X-ray crystallography is the definitive method for determining the solid-state structure. rsc.org Based on analogous quinoline complexes, one can anticipate a range of geometries. For example, four-coordinate complexes could adopt either a tetrahedral or square planar geometry, while six-coordinate complexes would likely be octahedral. The bulky dodecylbenzyl groups are expected to play a significant role in the crystal packing, potentially leading to interesting supramolecular architectures.

Electronic Properties: The electronic properties are largely dictated by the interaction between the metal d-orbitals and the ligand orbitals. UV-Visible spectroscopy can probe these interactions. researchgate.net The quinoline ring itself has π-systems that can participate in metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. The energy of these transitions provides insight into the electronic structure of the complex. The substituents on the quinoline ring can tune these properties; for instance, the electron-donating character of the alkyl and benzyl (B1604629) groups could influence the energy of the charge transfer bands.

Below is an interactive table summarizing the expected properties of hypothetical this compound complexes with various transition metals, based on known quinoline derivatives.

| Metal Ion | Expected Geometry | Expected Color | Potential Spectroscopic Features |

| Cu(II) | Square Planar / Distorted Octahedral | Blue/Green | Broad d-d transitions in the visible region. |

| Ni(II) | Square Planar / Octahedral | Green/Red | Multiple d-d transitions in the visible region. |

| Co(II) | Tetrahedral / Octahedral | Blue/Pink | Intense d-d transitions in the visible region. |

| Zn(II) | Tetrahedral | Colorless | No d-d transitions; ligand-based UV absorptions. |

| Pd(II) | Square Planar | Yellow/Orange | Intense charge-transfer bands in the UV-Vis region. |

Role in Homogeneous and Heterogeneous Catalysis (Coordination Catalysis)

Quinoline-based ligands have been extensively used in catalysis. mdpi.com Metal complexes of this compound are expected to be active in various catalytic transformations, with the bulky and lipophilic nature of the ligand offering specific advantages.

Homogeneous Catalysis: The high solubility of this compound complexes in organic solvents makes them excellent candidates for homogeneous catalysis. researchgate.netacs.org Potential applications include:

Cross-coupling reactions: Palladium complexes of N-heterocyclic ligands are workhorses in C-C and C-N bond formation reactions. The steric bulk of this compound could promote reductive elimination, a key step in many catalytic cycles.

Hydrogenation and transfer hydrogenation: Ruthenium and iridium complexes with quinoline-based ligands have shown activity in the hydrogenation of various substrates. thieme-connect.com The steric environment created by this compound could influence the selectivity of these reactions.

Polymerization and oligomerization: Late transition metal complexes are known to catalyze the polymerization and oligomerization of olefins. The bulky ligand could lead to the formation of specific polymer microstructures.

Heterogeneous Catalysis: While primarily suited for homogeneous catalysis, it is possible to immobilize this compound complexes onto solid supports to create heterogeneous catalysts. semanticscholar.orgresearchgate.netrsc.org This can be achieved by modifying the ligand with a functional group suitable for grafting onto silica or a polymer resin. The advantages of heterogeneous catalysis include ease of catalyst separation and recycling. The well-defined active sites of these single-site catalysts can lead to high selectivity, combining the benefits of both homogeneous and heterogeneous systems.

No Publicly Available Research on the

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings on the coordination chemistry of "this compound" as a ligand could be located. Consequently, it is not possible to provide an article detailing its effects on catalytic activity, selectivity, or the reaction mechanisms in metal-catalyzed processes as requested.

The field of coordination chemistry extensively studies a wide array of organic molecules as ligands that can bind to metal centers, thereby influencing the properties and reactivity of the resulting metal complexes. These complexes are pivotal in catalysis, with the ligand structure playing a crucial role in determining the catalyst's efficacy. The electronic and steric properties of a ligand can significantly impact the catalytic activity and the selectivity towards desired products.

Furthermore, understanding the reaction mechanism of metal-catalyzed processes involving specific ligands is a key area of chemical research. Such studies often involve a combination of experimental techniques and computational modeling to elucidate the intricate steps of a catalytic cycle.

While there is a substantial body of research on the coordination chemistry of quinoline and its various derivatives, information regarding the specific compound "this compound" in this context appears to be absent from the public domain. This suggests that "this compound" may not have been synthesized, or if it has, its properties as a ligand in catalytic systems have not been reported in peer-reviewed literature or patents. Therefore, the sections on ligand effects on catalytic activity and selectivity, as well as reaction mechanisms in metal-catalyzed processes for this particular compound, cannot be addressed.

Applications in Advanced Materials Science Research

Incorporation into Functional Polymers and Soft Materials

The incorporation of quinolinium salts into polymer matrices is a promising strategy for developing functional materials with tailored optical, electrical, and biological properties. The long dodecyl chain of 1-Dodecylbenzylquinoline can act as a plasticizer or a hydrophobic domain within a polymer, influencing its morphology and mechanical properties.

One area of application is in the development of polymeric ionic liquids (PILs). A study on poly(3-n-dodecyl-1-vinylimidazolium) bromide, a polymer with a similar long alkyl chain, demonstrated its utility as an adsorbent for hemoglobin. rsc.org This suggests that a polymer functionalized with this compound could be designed for applications in biotechnology and separation sciences.

Furthermore, N-benzylquinolinium salts have been investigated as photoinitiators in polymerization processes. ethernet.edu.et For instance, N-benzylquinolinium hexachloro-antimonate has been shown to have a maximum molecular extinction coefficient at wavelengths between 360 to 500 nm, making it suitable for photocurable compositions. ethernet.edu.et This points to the potential of this compound derivatives in the development of advanced photopolymers and coatings.

Table 1: Potential Roles of this compound in Functional Polymers

| Feature of this compound | Potential Application in Polymers | Reference |

|---|---|---|

| Long Dodecyl Chain | Plasticizer, Hydrophobic Domain Modifier | Inferred from rsc.org |

| Quaternary Quinolinium Moiety | Ionic Liquid Monomer, Photoinitiator | rsc.orgethernet.edu.et |

Role in Organic Electronic and Optoelectronic Devices

The quinoline (B57606) moiety is known for its electron-transporting capabilities and its use as a building block for organic electronic materials. The presence of the dodecyl and benzyl (B1604629) groups in this compound can be leveraged to tune its solubility, film-forming properties, and electronic characteristics for applications in devices like OLEDs and OPVs.

Quinoline and its derivatives are widely used in the emissive and electron-transporting layers of OLEDs. The photophysical properties of quinolizinium (B1208727) salts, which are structurally related to quinolinium salts, have been investigated, revealing their potential as fluorescent emitters. nih.gov The specific tuning of the emission color and efficiency can be achieved by modifying the substituents on the quinoline ring. The dodecyl and benzyl groups in this compound could enhance the processability of the material, allowing for the formation of uniform thin films, which are crucial for device performance.

In the realm of organic photovoltaics, quinoline derivatives have been explored as components of the active layer. The electron-accepting nature of the quinolinium core can be beneficial for charge separation at the donor-acceptor interface. The long alkyl chain can improve the solubility of the material in organic solvents, facilitating its incorporation into bulk heterojunction solar cells.

Self-Assembly and Supramolecular Architectures

The amphiphilic nature of this compound, arising from its hydrophilic quinolinium head and hydrophobic dodecyl tail, makes it an excellent candidate for self-assembly into various supramolecular structures such as micelles, vesicles, and Langmuir-Blodgett films.

Langmuir and Langmuir-Blodgett (LB) techniques provide a powerful method for creating highly organized thin films of amphiphilic molecules. biolinscientific.com Research on amphiphilic Fe(III) quinolylsalicylaldiminate complexes with long alkyl chains has demonstrated their ability to form stable Langmuir films at the air-water interface, which can then be transferred onto solid substrates. nih.gov These organized molecular assemblies can exhibit unique optical and electronic properties due to the controlled orientation and packing of the molecules. It is conceivable that this compound could be similarly employed to create well-defined nanostructures for various applications.

Table 2: Supramolecular Assemblies of Amphiphilic Quinolyl Derivatives

| Compound/Technique | Observed Supramolecular Structure | Potential Application | Reference |

|---|---|---|---|

| Amphiphilic Fe(III) quinolylsalicylaldiminate | Langmuir-Blodgett Films | Spin Crossover Devices | nih.gov |

Sensing Platforms and Chemo-sensors Development

Quinoline-based compounds are well-known for their fluorescent properties, which can be sensitive to the surrounding chemical environment. This has led to their extensive use in the development of fluorescent chemosensors for the detection of various analytes, including metal ions. The interaction of the analyte with the quinoline moiety can lead to a change in the fluorescence intensity or a shift in the emission wavelength, providing a detectable signal.

The photophysical properties of quinolizinium salts and their interaction with DNA have been studied, indicating their potential as probes in biological systems. nih.govresearchgate.net While specific studies on this compound as a chemosensor are not yet prevalent, its quinolinium core provides the necessary functionality for sensing applications. The dodecyl and benzyl groups could be used to modulate its solubility and compatibility with different sensing platforms, such as polymer films or nanoparticles.

Surface Functionalization and Interface Engineering

The ability to modify the properties of surfaces is crucial for a wide range of technologies. Quaternary ammonium (B1175870) salts, including quinolinium derivatives, can be used to functionalize surfaces, altering their wettability, adhesion, and biocompatibility. The positively charged quinolinium headgroup can electrostatically interact with negatively charged surfaces, while the long dodecyl chain can create a hydrophobic layer.

N-dodecylquinolinium bromide has been mentioned in the context of corrosion inhibition, which involves its adsorption onto metal surfaces. ampp.org This demonstrates the propensity of such molecules to form protective layers at interfaces. By controlling the assembly of this compound on a surface, it may be possible to engineer interfaces with specific chemical and physical properties for applications in areas such as biocompatible coatings, anti-fouling surfaces, and as adhesion promoters.

Mechanistic Investigations of 1 Dodecylbenzylquinoline in Biological Contexts in Vitro

In Vitro Enzyme Interaction Mechanisms (e.g., Inhibition, Activation)

No studies detailing the interaction of 1-Dodecylbenzylquinoline with any specific enzymes in an in vitro setting were identified. Consequently, there is no data available on potential inhibitory or activating effects, nor any elucidated mechanisms of action such as competitive, non-competitive, or uncompetitive inhibition.

Molecular Mechanisms of Receptor Binding in Cell-Free Systems

There is no available research on the binding affinity or molecular interactions of this compound with any biological receptors in cell-free assays. Therefore, information regarding its potential as a ligand for any specific receptor, its binding kinetics (Kd, Ki), or the molecular forces driving such interactions is absent from the scientific record.

Membrane Interactions and Permeation Mechanisms in Model Biological Systems

No investigations into the interaction of this compound with model biological membranes, such as lipid bilayers or liposomes, have been found. As a result, there is no information on its ability to permeate membranes, its potential to disrupt membrane integrity, or the biophysical mechanisms governing these processes.

Modulation of Cellular Pathways in Cell Culture Models

Scientific literature lacks any studies on the effects of this compound on cellular pathways in any cell culture models. Therefore, there is no data to report on its potential to modulate signaling cascades, gene expression, or other cellular processes.

Advanced Analytical Methodologies for 1 Dodecylbenzylquinoline Research

Chromatographic Separation Techniques for Purity and Quantification

Chromatographic methods are central to the analysis of 1-Dodecylbenzylquinoline, providing the means to separate it from complex matrices and quantify its presence with high fidelity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally labile compounds like this compound. Given its quaternary ammonium (B1175870) structure, it is inherently ionic, making it well-suited for reversed-phase ion-pairing chromatography or hydrophilic interaction liquid chromatography (HILIC).

A universal HPLC method has been successfully developed for the separation of a series of long-chain quaternary quinolinium salts, demonstrating the applicability of this technique for compounds structurally related to this compound. nih.govnih.gov Reversed-phase columns, such as C18 or C8, are commonly employed. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. An acidic pH is often maintained to ensure consistent ionization of any residual silanol (B1196071) groups on the stationary phase. For mass spectrometry compatible methods, volatile buffers like formic acid or acetic acid are used. sielc.com

Advanced detection methods enhance the sensitivity and selectivity of HPLC analysis. UV-Visible detection is feasible due to the chromophoric nature of the quinoline (B57606) ring system. libretexts.org For more sensitive and specific detection, fluorescence detectors can be utilized, as quinoline moieties can exhibit fluorescence. nih.gov Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are also viable options, particularly for quantification where the compound lacks a strong chromophore or when universal detection is desired.

Table 1: Illustrative HPLC-UV Conditions for the Analysis of Long-Chain Quaternary Quinolinium Compounds

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability, which are characteristic of quaternary ammonium salts. libretexts.org High temperatures in the GC inlet can lead to decomposition, a phenomenon known as the Hofmann elimination, rather than volatilization.

However, GC-based methods can be employed for the analysis of potential precursors or specific degradation products of this compound that are more volatile. For instance, analysis of the parent quinoline molecule is readily achieved by GC-MS. To make compounds like this compound amenable to GC analysis, derivatization to form a more volatile and thermally stable product would be necessary. For example, cleavage of the dodecyl or benzyl (B1604629) group followed by derivatization of the resulting quinoline could be a potential, albeit indirect, analytical strategy. Long-chain fatty alcohols, which are structurally related to the dodecyl moiety, can be analyzed by GC after conversion to their pentafluorobenzoyl derivatives. nih.gov

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), are indispensable for the definitive identification and quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are the most powerful tools for the analysis of this compound. technologynetworks.comnih.gov These techniques provide high sensitivity and selectivity, allowing for detection in complex matrices. Electrospray ionization (ESI) is the preferred ionization method for quaternary ammonium compounds, as it is a soft ionization technique that keeps the molecule intact.

In LC-MS analysis, the mass spectrometer provides the mass-to-charge ratio (m/z) of the intact molecule, confirming its identity. For this compound, this would be the [M]+ ion. Further structural information can be obtained using tandem mass spectrometry (MS/MS). In an MS/MS experiment, the parent ion is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern can be used to confirm the structure of the molecule. For example, cleavage of the dodecyl chain or the benzyl group would result in predictable fragment ions. The analysis of dodecyltrimethylammonium (B156365) by LC-ESI-QTOF has shown characteristic fragmentation patterns that can be analogous to what would be expected for this compound. massbank.eu

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Fragmentation Pathway |

|---|---|---|

| Parent Ion [M]+ | Varies with Isomer | C₂₈H₃₈N⁺ |

| Fragment Ion 1 | [M - 169]+ | Loss of dodecyl radical |

| Fragment Ion 2 | [M - 91]+ | Loss of benzyl radical |

| Fragment Ion 3 | 91 | Benzyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned, would be more applicable to volatile precursors or degradation products. A method for the determination of quinoline in textiles by GC-MS has been established, which could be adapted for related compounds. The mass spectrum of quinoline shows characteristic ions at m/z 129, 102, and 77.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification of an analyte to improve its analytical properties, such as enhancing detector response or improving chromatographic separation. libretexts.org

While the quinolinium ring of this compound possesses inherent UV absorbance and potential fluorescence, pre-column derivatization can be employed to further enhance its spectroscopic properties, especially for trace-level analysis. academicjournals.orgactascientific.com This involves reacting the analyte with a labeling reagent before it is introduced into the chromatographic system. chromatographyonline.com

For quinoline-based compounds, derivatization strategies often target the introduction of a highly fluorescent tag. Although this compound is already a quinolinium salt, if one were analyzing a precursor amine, reagents that react with amines to produce fluorescent derivatives could be used. For instance, dansyl chloride or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) are common derivatizing agents for amines that yield highly fluorescent products. academicjournals.orgactascientific.com

A study on quinoline-based chiral derivatizing reagents highlights the potential for modifying the quinoline structure to enhance its properties. researchgate.netasianpubs.org While this compound itself is not typically derivatized, understanding these strategies is crucial for the analysis of its precursors or metabolites. For instance, if a synthetic pathway involves a precursor with a reactive functional group, derivatization of that group could facilitate analysis.

On-line derivatization, where the reaction occurs automatically within the analytical workflow, offers advantages in terms of speed, automation, and reduced sample handling. libretexts.org This can be achieved through pre-column or post-column reaction modules integrated into the HPLC system.

For a compound like this compound, a post-column derivatization approach could be envisioned where a reagent is introduced after the chromatographic separation but before detection. This would be particularly useful if the derivatization reaction is rapid and produces a product with significantly enhanced detection characteristics.

Microfluidic devices, or "lab-on-a-chip" systems, represent the next frontier in on-line derivatization. These systems can integrate sample preparation, derivatization, separation, and detection into a single, miniaturized platform. While specific applications for this compound have not been reported, the general advancements in microfluidics suggest that such approaches could be developed for the rapid and high-throughput analysis of this and other quaternary quinolinium compounds in the future.

Electroanalytical Methods for Electrochemical Behavior and Redox Characterization

Electroanalytical techniques are powerful tools for probing the redox characteristics of electroactive molecules like this compound. unimore.it Methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can provide quantitative data on the compound's reduction and oxidation potentials, the stability of its redox states, and the kinetics of electron transfer processes. nih.gov

The electrochemical behavior of quinolinium salts is largely governed by the reduction of the quinolinium cation. nih.govmarquette.edu In the case of this compound, the positively charged nitrogen atom makes the heterocyclic ring susceptible to reduction. The presence of the dodecyl and benzyl substituents will influence the electron density distribution and steric accessibility of the quinoline core, thereby modulating its redox potentials.

Cyclic voltammetry is a primary technique used to study the electrochemical properties of such compounds. nih.govmarquette.edu A typical CV experiment for this compound would involve scanning the potential of a working electrode in a solution containing the compound and a supporting electrolyte. The resulting voltammogram would likely exhibit a reduction peak corresponding to the transfer of an electron to the quinolinium cation, forming a neutral radical. The reversibility of this process can be assessed by the presence of a corresponding oxidation peak on the reverse scan. The reduction potential is a key parameter that can be correlated with the compound's structure. nih.gov For instance, studies on various quinolinium salts have shown that their reduction potentials can range from -0.43 to -1.08 V, depending on the nature of the substituents. nih.govmarquette.edu

The data obtained from these electroanalytical studies are crucial for understanding the potential applications of this compound in areas such as electrocatalysis, sensor development, and redox-mediated organic synthesis.

Table 1: Representative Electrochemical Data for Quinolinium Salts This table presents typical data obtained from cyclic voltammetry studies of various quinolinium salts to illustrate the parameters that would be determined for this compound. The specific values for this compound would need to be determined experimentally.

| Compound | Reduction Potential (Epc, V) vs. SCE | Peak Separation (ΔEp, mV) | Scan Rate (mV/s) | Solvent/Electrolyte | Reference |

| N-Methylquinolinium Iodide | -0.85 | 80 | 100 | Acetonitrile/TEAP | nih.govmarquette.edu |

| N-Ethylquinolinium Perchlorate | -0.92 | 75 | 100 | DMF/TBAP | nih.govmarquette.edu |

| This compound (Hypothetical) | Expected in the range of -0.8 to -1.1 | Dependent on reversibility | e.g., 100 | e.g., Acetonitrile/TBAP | N/A |

SCE: Saturated Calomel Electrode; TEAP: Tetraethylammonium Perchlorate; DMF: Dimethylformamide; TBAP: Tetrabutylammonium Perchlorate.

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

Advanced spectroscopic techniques that allow for in-situ monitoring are invaluable for studying the kinetics, mechanisms, and pathways of reactions involving this compound. rsc.org Techniques such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy are particularly well-suited for real-time analysis of chemical transformations in solution. nih.gov

In-situ FTIR spectroscopy can be employed to monitor the synthesis of this compound, for instance, in the quaternization reaction between a substituted quinoline and a dodecylbenzyl halide. By immersing an attenuated total reflectance (ATR) probe directly into the reaction mixture, the disappearance of reactant peaks and the appearance of product peaks can be tracked over time. rsc.org For example, the formation of the quinolinium salt would be evidenced by changes in the vibrational modes of the quinoline ring and the appearance of new bands associated with the N-benzyl and N-dodecyl groups.

Similarly, in-situ Raman spectroscopy offers a complementary method for real-time reaction monitoring. nih.gov Raman spectroscopy is particularly sensitive to changes in the polarizability of molecules and can provide detailed information about the vibrational modes of the quinoline skeleton. The formation of this compound would result in characteristic shifts in the Raman spectrum, allowing for the quantification of reactant consumption and product formation. Both FTIR and Raman spectroscopy can provide crucial data for optimizing reaction conditions, identifying reaction intermediates, and elucidating reaction mechanisms. rsc.orgnih.gov

Spectroelectrochemistry, which combines electrochemical and spectroscopic measurements in a single experiment, can provide even more detailed insights. unimore.it By recording the UV-Vis or Raman spectrum of the species being generated at the electrode surface during a voltammetric experiment, it is possible to identify the products of the redox reactions of this compound and study their stability.

Table 2: Key Spectroscopic Features for In-Situ Monitoring of this compound Reactions This table outlines the expected characteristic infrared and Raman bands that would be monitored to track the formation or reactions of this compound, based on known data for quinoline derivatives.

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Spectroscopic Technique | Information Provided |

| Quinoline Ring Stretching | 1600-1400 | FTIR, Raman | Changes in the aromatic system upon substitution and quaternization. |

| C-H Bending (Aromatic) | 900-700 | FTIR | Substitution pattern on the quinoline and benzyl rings. |

| C-N Stretching | 1360-1250 | FTIR | Formation of the quaternary ammonium salt. |

| CH2 Rocking (Alkyl Chain) | 720-730 | FTIR | Presence and conformation of the dodecyl chain. |

| Quinoline Ring Breathing | ~1000 | Raman | A strong, characteristic band for the quinoline nucleus. |

Future Research Trajectories and Broader Academic Perspectives

Emerging Synthetic Paradigms for N-Substituted Quinoline (B57606) Derivatives